Nicotine

nAChR binding in vivo toxicity neuropharmacology

(−)-(S)-Nicotine (CAS 54-11-5) is the essential reference agonist for nAChR pharmacology—its S-enantiomer exhibits >10-fold higher binding affinity than R-nicotine, making racemic substitution pharmacologically unsound. Minor alkaloids show attenuated ICSS reinforcement; synthetic 6-methylnicotine induces cytotoxicity without pharmacopeial standards. USP/EP-grade S-nicotine (≥99.0%) delivers certified impurity profiles for ICH Q2(R1)-validated method development. Hydrogen tartrate salt (20 mg/mL solubility; stable 6 months at −20°C) is ideal for NRT formulation. Require Certificate of Analysis for GMP regulatory acceptance.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 54-11-5
Cat. No. B1678760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotine
CAS54-11-5
SynonymsNicotine;  L-Nicotine;  NSC 5065;  NSC-5065;  NSC5065;  Tetrahydronicotyrine, dl-;  Black leaf; 
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CN=CC=C2
InChIInChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1
InChIKeySNICXCGAKADSCV-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityMiscible (NTP, 1992)
1000000 mg/L
6.16 M
1000 mg/mL
Miscible with water below 60 °C;  very sol in alcohol, chloroform, ether, petroleum ether, kerosene, oils
Slightly soluble in ligroin
In water, 1X10+6 mg/L at 25 °C (miscible)
Solubility in water: miscible
Miscible
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nicotine (CAS 54-11-5): Scientific Procurement and Analytical Reference Standard


Nicotine (CAS 54-11-5), 3-(1-methyl-2-pyrrolidinyl)pyridine, is a pyridine-alkaloid secondary metabolite naturally abundant in Nicotiana tabacum. As a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs), it is the pharmacologically defining constituent for tobacco product regulation, nicotine replacement therapy (NRT) development, and neuropharmacological research [1]. Its well-characterized stereochemistry—wherein the naturally occurring (−)-(S)-enantiomer exhibits over 10-fold higher nAChR binding affinity than its (+)-(R) antipode—establishes S-nicotine as the exclusive chiral standard for receptor-mediated activity in all regulatory and research contexts [2].

Why S-Nicotine (CAS 54-11-5) Cannot Be Replaced by Racemates, Analogs, or In-Class Alkaloids


Procurement substitutions of S-nicotine with racemic mixtures, minor tobacco alkaloids (nornicotine, anabasine), or synthetic nicotine analogs (6-methylnicotine) introduce measurable, deleterious deviations in receptor pharmacology, toxicological profile, and regulatory compliance. The (−)-(S) enantiomer demonstrates ~10-100× higher nAChR binding affinity than (+)-(R)-nicotine, meaning racemic substitution effectively halves bioactivity [1]. Minor alkaloids such as nornicotine and anabasine exhibit reduced potency on α4β2 nAChRs and altered intracranial self-stimulation (ICSS) reinforcement thresholds [2]. Most critically, synthetic analogs like 6-methylnicotine (6MN) demonstrate enhanced toxicity—inducing cell death in human bronchial epithelial cells at lower concentrations than S-nicotine—while bypassing FDA tobacco regulatory oversight due to undefined pharmacopeial standards [3].

S-Nicotine (CAS 54-11-5) Product-Specific Quantitative Evidence: Comparator-Driven Differentiation


S-Nicotine vs. Cotinine: >100× Higher nAChR Binding Affinity and >100× Higher Acute Toxicity

S-Nicotine demonstrates >100-fold higher binding affinity at both Torpedo and rat brain nAChR subtypes relative to cotinine, its primary oxidative metabolite. This affinity differential translates directly to acute toxicity: nicotine is 100-fold more toxic than cotinine and 10-fold more rapid at producing respiratory arrest in murine models [1]. The self-administration behavior differs significantly—nicotine induces more infusions at lower doses during fixed-ratio schedules and greater breakpoints at higher doses under progressive-ratio schedules than cotinine [2].

nAChR binding in vivo toxicity neuropharmacology

S-Nicotine vs. Nornicotine and Anabasine: Superior α4β2 nAChR Potency and Reinforcing Efficacy

In automated patch-clamp electrophysiology on human α4β2 nAChRs expressed in mammalian cells, S-nicotine is the most potent agonist among all tested tobacco alkaloids. While nornicotine, anabasine, and R-anatabine also activate α4β2 receptors with potency <5 μM, nicotine remains the benchmark full agonist with the highest potency in this subtype [1]. In vivo intracranial self-stimulation (ICSS) studies confirm that nornicotine and anabasine produce similar biphasic reinforcement effects, but with lower potency compared to nicotine; myosmine only elevates thresholds at high doses, while anatabine and cotinine produce no significant ICSS threshold alteration at any tested dose [2].

α4β2 nAChR agonism ICSS reinforcement tobacco alkaloid pharmacology

S-Nicotine vs. 6-Methylnicotine (6MN): Lower Cytotoxicity and Reduced Oxidative Metabolic Impairment

The synthetic nicotine analog 6-methylnicotine (6MN), marketed in e-cigarettes as 'Metatine' or 'Imotine' to bypass FDA tobacco product regulation, demonstrates enhanced toxicological potency relative to S-nicotine. In comparative studies using BEAS-2B human bronchial epithelial cells, 6MN was more effective than nicotine at inducing cell death in live-dead assays and reduced oxygen consumption and other metabolic health parameters at lower concentrations than nicotine [1]. Pharmacologically, 6MN is more potent than nicotine at nicotinic receptors, raising concerns about increased addictiveness and adverse effects [2].

cytotoxicity oxidative metabolism bronchial epithelial cells

S-Nicotine Hydrogen Tartrate Salt: Enhanced Stability and Solubility vs. Freebase and Alternative Salts

S-Nicotine hydrogen tartrate salt offers quantifiable advantages over freebase nicotine and alternative salt forms for laboratory and formulation applications. The hydrogen tartrate salt is considered more stable than freebase nicotine, which is susceptible to oxidative degradation . The salt exhibits aqueous solubility of 20 mg/mL (clear solution) at room temperature, enabling reliable preparation of stock solutions for in vitro and in vivo studies . Furthermore, reconstituted stock solutions of (−)-nicotine ditartrate are stable for up to 2 weeks at 4°C or up to 6 months at −20°C, providing documented storage stability windows .

salt formulation chemical stability aqueous solubility

USP/EP Pharmacopeial Purity Standard: ≥99.0% Assay with Specified Impurity Limits

Nicotine intended for pharmaceutical and analytical applications must meet United States Pharmacopeia (USP) monograph specifications: not less than 99.0% and not more than 101.0% of C10H14N2 calculated on the anhydrous basis [1]. The USP and European Pharmacopoeia (EP) specify seven nicotine degradants and impurities requiring monitoring: nicotine-N′-oxide, cotinine, nornicotine, anatabine, myosmine, anabasine, and β-nicotyrine [2]. Heavy metals are limited to ≤0.002% (20 ppm) per USP Method II <231> [1]. Validated analytical methods for nicotine quantification in various matrices have been established per ICH Q2(R1) and USP <1225> guidelines [3].

pharmacopeial compliance analytical quality control impurity profiling

S-Nicotine (CAS 54-11-5) Recommended Research and Industrial Application Scenarios


Neuropharmacology Research: nAChR Subtype Profiling and Addiction Liability Studies

S-Nicotine is the essential positive control and reference agonist for characterizing α4β2, α3β4, and α7 nAChR subtype pharmacology using patch-clamp electrophysiology, calcium flux assays, or radioligand binding. As established in Section 3, nicotine demonstrates the highest α4β2 agonist potency among tobacco alkaloids and produces reliable biphasic reinforcement in ICSS models [1][2]. Minor alkaloids (nornicotine, anabasine) produce attenuated ICSS effects, while cotinine is essentially inactive, making S-nicotine the only compound suitable for establishing full concentration-response baselines and benchmarking novel nicotinic ligands [1].

Nicotine Replacement Therapy (NRT) and Smoking Cessation Product Development

The hydrogen tartrate salt form of S-nicotine, with its documented aqueous solubility (20 mg/mL) and defined stock solution stability (2 weeks at 4°C; 6 months at −20°C), is the preferred starting material for formulation development of nicotine gums, lozenges, patches, and sublingual tablets . Unlike synthetic analogs such as 6-methylnicotine (6MN), which exhibit enhanced cytotoxicity in human bronchial epithelial cells and lack established pharmacopeial standards, S-nicotine maintains USP/EP-grade purity specifications (≥99.0%) with defined impurity limits, ensuring GMP compliance and regulatory acceptance for INDs and NDAs [3].

Analytical Method Development and Validation for Tobacco Product Testing

USP/EP-grade S-nicotine serves as the primary reference standard for developing and validating HPLC, GC, and LC-MS/MS methods for nicotine quantification in tobacco products, e-liquids, and biological matrices. Validated methods per ICH Q2(R1) and USP <1225> guidelines depend on high-purity nicotine (≥99.0%) with certified impurity profiles (nicotine-N′-oxide, cotinine, nornicotine, anatabine, myosmine, anabasine, β-nicotyrine) to establish specificity, linearity, accuracy, and precision parameters [3][4]. Procurement of pharmacopeial-grade nicotine with Certificate of Analysis is mandatory for method transfer to CROs and regulatory submission.

Toxicology and Safety Pharmacology Studies Requiring Defined Impurity Profiles

S-Nicotine is the established reference toxicant for comparative toxicological assessment of tobacco constituents, synthetic analogs, and novel nicotine delivery systems. As demonstrated, 6-methylnicotine induces greater cytotoxicity in BEAS-2B human bronchial epithelial cells and impairs oxidative metabolism at lower concentrations than nicotine, highlighting the necessity of using well-characterized S-nicotine as a benchmark control in inhalation toxicology, in vitro cytotoxicity screening, and in vivo safety pharmacology studies [5]. The defined impurity profile of USP-grade nicotine (≤0.002% heavy metals; seven specified organic impurities) eliminates confounding variables in toxicological interpretation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nicotine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.